Compound Description: This compound is the dihydrochloride salt of pexidartinib, a small molecule inhibitor of the colony stimulating factor-1 receptor (CSF-1R) [, ]. Pexidartinib has shown efficacy in treating tenosynovial giant cell tumor [, ].
Compound Description: This compound is a potent and selective Rho-kinase inhibitor developed by Bayer Schering Pharma []. Rho-kinase inhibitors have therapeutic potential for various conditions, including cardiovascular diseases and cancer [].
Compound Description: This compound is synthesized from (Z)-2-(4-Chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile using triphenylphosphine or polymer-bound triphenylphosphine []. The specific biological activity of this compound is not discussed in the provided abstract.
Compound Description: This compound serves as a starting point in the development of cell division cycle 7 kinase (Cdc7 kinase) inhibitors []. Cdc7 kinase is considered a potential target for cancer therapy [].
Compound Description: This compound is a potent ATP-mimetic inhibitor of Cdc7 kinase with an IC50 value of 7 nM []. It represents a significant development in the pursuit of Cdc7 kinase inhibitors for potential cancer therapy [].
Compound Description: This compound features a nitro group slightly twisted out of plane of the pyrrolopyridine system and displays an intramolecular N—H⋯O hydrogen bond []. Specific biological activities for this compound aren't detailed in the provided abstract.
Compound Description: This compound and its various synthetic routes are the focus of several patents, emphasizing its potential significance. It's highlighted as a key structure for further development, but specific biological activities aren't elaborated upon in the provided information [, , ].
Compound Description: This compound, identified as BMS-488043, emerged from research focused on developing inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment []. It showed promising antiviral activity in preclinical studies and was advanced to clinical trials [].
Compound Description: This group of compounds was investigated for their agonistic activity on the 5-HT1F receptor, a target for migraine treatment []. Modifications to this core structure aimed to improve selectivity over other 5-HT1 receptor subtypes [].
Compound Description: These compounds represent a new series of ellipticine derivatives investigated for their potential antitumor activity []. Ellipticines are natural alkaloids with known antitumor properties [].
Compound Description: Similar to the previous compound, these also represent a novel series of ellipticine derivatives studied for potential antitumor activity []. Their development aimed to explore structural variations of ellipticines to enhance their therapeutic potential [].
Compound Description: This series of compounds represents ellipticine analogs closely related to known biologically active molecules []. They were synthesized and evaluated for their antitumor properties [].
Compound Description: This series of compounds, like the previous one, are ellipticine analogs designed based on known structure-activity relationships of ellipticine derivatives []. Their development aimed to identify potent antitumor agents [].
Compound Description: This compound is formed through the rearrangement of 4,5,6,7-tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium salts when treated with acetic anhydride []. This rearrangement reaction is the key step in the synthesis of this compound [].
Compound Description: This compound is identified as a potential oxidative impurity of venetoclax, a BCL-2 inhibitor used in treating various blood cancers []. It forms through a [, ] Meisenheimer rearrangement of the venetoclax N-oxide impurity [].
Compound Description: This compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH) discovered through structure-activity relationship studies based on BAY 41-2272, a known hDHODH inhibitor []. It showed efficacy in a mouse model of ulcerative colitis, suggesting potential for treating inflammatory bowel disease [].
Compound Description: This compound acts as a selective antagonist for dopamine D4 receptors (D4R) []. D4R antagonists are of interest for their potential in treating disorders associated with dopaminergic dysfunction, such as Parkinson's disease and schizophrenia [].
Compound Description: This compound is a 7-azaindole analog designed using the bioisosteric principle, exhibiting potent cytotoxicity against HOS cells (IC50 = 88.79 ± 8.07 nM) with potential as an anticancer drug [].
Overview
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound characterized by its unique pyrrolo-pyridine structure. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. It is classified as a pyrrolopyridine derivative, which indicates its structural relationship to both pyrrole and pyridine rings.
Source
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. Its derivatives and analogs are often explored in pharmaceutical research for their potential therapeutic effects.
Classification
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol falls under the category of nitrogen-containing heterocycles. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their ring(s). This particular compound is also classified as a halogenated compound due to the presence of chlorine.
Synthesis Analysis
Methods
The synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol can be accomplished through several methods, including:
Cyclization Reactions: One common approach involves the cyclization of appropriate precursors containing both pyrrole and pyridine functionalities.
Halogenation: The introduction of the chlorine atom can be achieved through halogenation reactions, often using reagents such as phosphorus oxychloride or thionyl chloride.
Substitution Reactions: Nucleophilic substitution methods can also be employed to introduce the hydroxyl group at the 5-position of the pyrrolopyridine framework.
Technical Details
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to confirm the structure and composition of the synthesized compound.
Molecular Structure Analysis
Structure
The molecular structure of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol features a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The chlorine atom is positioned at the 4-position relative to the nitrogen atom in the pyridine ring, while a hydroxyl group (-OH) is located at the 5-position.
Data
Molecular Formula: C_8H_7ClN_2O
Molecular Weight: Approximately 182.6 g/mol
Structural Representation: The compound can be represented using standard chemical drawing conventions, highlighting its heterocyclic nature and functional groups.
Chemical Reactions Analysis
Reactions
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol participates in various chemical reactions typical for heterocycles:
Electrophilic Aromatic Substitution: The presence of electron-donating or withdrawing groups can influence reactivity in substitution reactions.
Nucleophilic Addition: The hydroxyl group can engage in nucleophilic addition reactions with electrophiles.
Oxidation/Reduction: The compound may undergo oxidation or reduction reactions depending on reaction conditions and reagents used.
Technical Details
Understanding these reactions is crucial for developing synthetic pathways that can lead to more complex derivatives with desired biological activities.
Mechanism of Action
Process
The mechanism of action for compounds like 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves interaction with biological targets such as enzymes or receptors.
Binding Affinity: The chlorine and hydroxyl groups may enhance binding affinity to specific biological targets.
Biological Activity: Preliminary studies suggest potential activities such as anti-inflammatory or anti-cancer properties, although detailed studies are required for conclusive evidence.
Data
Research into the pharmacodynamics and pharmacokinetics of this compound is ongoing, with various assays conducted to evaluate its efficacy against specific biological targets.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a crystalline solid.
Solubility: Soluble in polar solvents such as water and methanol; insoluble in non-polar solvents.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
Reactivity: Reacts with strong acids or bases; sensitive to light due to potential photochemical reactivity.
Relevant Data or Analyses
Characterization techniques such as thermal gravimetric analysis and differential scanning calorimetry may be employed to assess thermal stability and phase transitions.
Applications
Scientific Uses
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol has potential applications in:
Medicinal Chemistry: Investigated for its therapeutic potential against various diseases, including cancer and neurodegenerative disorders.
Material Science: Explored for use in developing novel materials due to its unique electronic properties.
Biochemical Research: Utilized in studies aimed at understanding enzyme mechanisms or receptor interactions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.